molecular formula C14H7Cl3F3NO B5116769 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No. B5116769
M. Wt: 368.6 g/mol
InChI Key: NXCQGXQLKYKATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 exerts its pharmacological effects by inhibiting the activation of the NF-κB pathway. This pathway is involved in the regulation of inflammation, immune response, and cell survival. By inhibiting the activation of this pathway, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 can reduce inflammation, inhibit the growth and proliferation of cancer cells, and inhibit the replication of viruses.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. Additionally, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of viruses by interfering with viral protein synthesis.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and its pharmacological effects are well characterized. However, there are some limitations to its use in lab experiments. 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082. One area of research is the development of new drugs based on the structure of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its pharmacological effects and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 involves the reaction of 4-chloro-2-trifluoromethylbenzoic acid with thionyl chloride to obtain 4-chloro-2-trifluoromethylbenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to obtain the final product, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082.

Scientific Research Applications

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation. This compound has also been found to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been found to possess anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO/c15-7-2-4-12(10(5-7)14(18,19)20)21-13(22)9-3-1-8(16)6-11(9)17/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCQGXQLKYKATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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